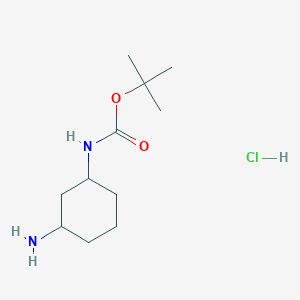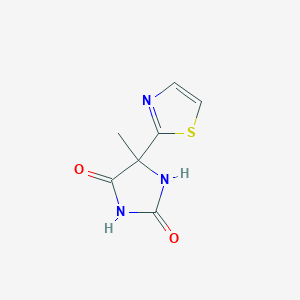![molecular formula C17H23N3O5 B2520403 4-Methoxy-1-methyl-5-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1,2-dihydropyridin-2-one CAS No. 2097931-96-7](/img/structure/B2520403.png)
4-Methoxy-1-methyl-5-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-Methoxy-1-methyl-5-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1,2-dihydropyridin-2-one" is a complex molecule that may be related to the piperazine class of compounds, which are known for their diverse pharmacological activities. Piperazine derivatives are often studied for their potential as ligands for various receptors, such as the 5-HT1A serotonin receptor, and can have varying affinities based on their structural modifications .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the introduction of various functional groups to the piperazine core. For instance, the addition of a methoxyphenyl group and various amide fragments can significantly influence the binding affinity to receptors such as 5-HT1A . The length of the alkyl chain and the electronic distribution within the amide region are critical factors that can be optimized for desired receptor affinity . Moreover, the introduction of cycloalkyl moieties and modifications to increase lipophilicity, such as annelation or saturation, can enhance the affinity for the target sites .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. Crystal structure studies can reveal the conformation of the piperazine ring, which often adopts a chair conformation, and the orientation of various substituents, which can influence the molecule's intermolecular interactions and stability . NMR studies, including DEPT, H-H COSY, HMQC, and HMBC, can provide complete assignments and insights into the electronic environment of the molecule .
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide and methoxy groups. The reactivity sites for electrophilic and nucleophilic attacks can be predicted using computational methods such as density functional theory (DFT) calculations . These reactions can lead to the formation of intermolecular hydrogen bonds, which are crucial for crystal packing and the overall stability of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and thermal behavior, can be influenced by the nature and length of substituents attached to the piperazine core. For example, the introduction of alkyl chains of varying lengths can affect the compound's thermochemical properties, as observed in modulated differential scanning calorimetry studies . The crystal packing and supramolecular organization of these compounds are determined by a combination of hydrogen bonding, arene interactions, and alkyl chain interdigitation .
Scientific Research Applications
Synthesis and Chemical Properties
- Compounds with similar structural features, such as those containing piperazine, dihydropyridinone, and methoxy groups, have been synthesized for various purposes. These include the development of novel heterocyclic compounds with potential biological activities. For example, palladium-catalyzed oxidative cyclization-alkoxycarbonylation has been used to synthesize dihydropyridinone derivatives, highlighting the versatility of these compounds in chemical synthesis (Bacchi et al., 2005).
properties
IUPAC Name |
4-methoxy-1-methyl-5-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-18-11-12(14(24-2)10-15(18)21)16(22)19-5-7-20(8-6-19)17(23)13-4-3-9-25-13/h10-11,13H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXVTSGOQVQGMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCN(CC2)C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1-methyl-5-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1,2-dihydropyridin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(5-chloro-2-methoxyphenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2520320.png)
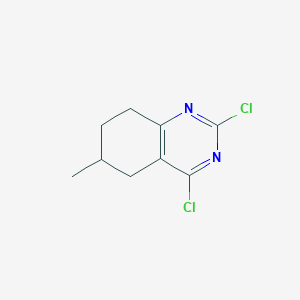
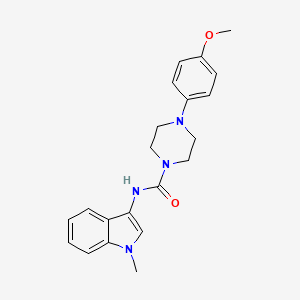
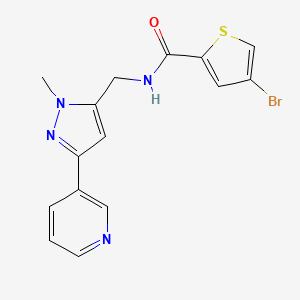

![N-(1-cyanocyclopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2520328.png)
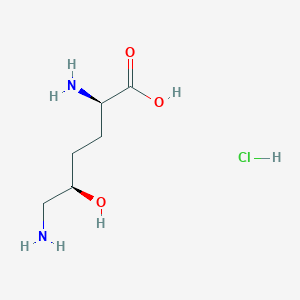
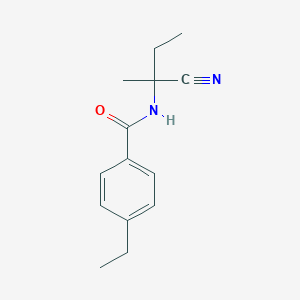

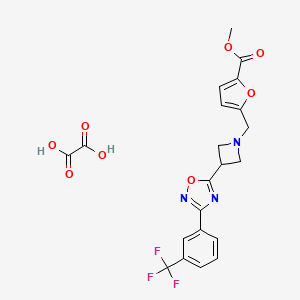
![N1-(1-phenylethyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2520335.png)
![2-[4-(Naphthalene-2-sulfonamido)phenyl]acetic acid](/img/structure/B2520337.png)
